TCR 2D Affinity Hierarchy: 41C (Native Cysteine) vs. 41M (Methionine Substitution) vs. 41CGI (Endogenous 11-mer)
In a direct head-to-head 2D micropipette adhesion frequency assay using the P14 transgenic TCR, the native cysteine-containing 9-mer (41C, KAVYNFATC—the core sequence of LCMV gp33-41 acetate as a carboxyl-extended 11-mer) displayed a 2D affinity intermediate between the methionine-substituted 41M variant and the full-length 11-mer 41CGI. The 2D affinity hierarchy was 41M > 41C > 41CGI [1]. This establishes that the native cysteine residue confers TCR binding properties that are measurably distinct from the commonly used methionine analog, and the carboxyl extension to the 11-mer further modulates this interaction. The bond lifetime under force without CD8 co-receptor was ~0.9 s for 41C versus ~0.8 s for 41M [1]. CD8 co-receptor contribution amplified these differences: 41C showed a ~2-fold bond lifetime increase (to ~1.9 s) while 41M showed a ~3-fold increase (to ~3.0 s) [1].
| Evidence Dimension | TCR:pMHC bond lifetime under force (peak, without CD8) |
|---|---|
| Target Compound Data | ~0.9 s (41C, KAVYNFATC—core nonamer of gp33-41 acetate) |
| Comparator Or Baseline | ~0.8 s (41M, KAVYNFATM); ~0.1 s (41CGI, KAVYNFATCGI) |
| Quantified Difference | 41C vs. 41M: +0.1 s (~12.5% longer); 41C vs. 41CGI: ~9-fold longer lifetime |
| Conditions | Biomembrane force probe (BFP) assay; P14 TCR; recombinant H-2Db monomers; single-bond measurements under applied force |
Why This Matters
Procurement of the native cysteine-containing sequence (as in LCMV gp33-41 acetate) rather than the methionine-substituted analog ensures physiologically relevant TCR engagement kinetics, critical for studies of T cell activation thresholds and vaccine design.
- [1] Liu B, Andargachew R, Evavold BD, Jacobs JR, Kolawole EM. 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes. Front Immunol. 2018 Oct 15;9:2348. doi:10.3389/fimmu.2018.02348. View Source
